Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate
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Overview
Description
Methyl 3-(1-bicyclo[111]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic ring system
Preparation Methods
The synthesis of Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate typically involves the use of tricyclo[1.1.1.01,3]pentane (TCP) as a starting material. One common synthetic route involves the triethylborane-initiated atom-transfer radical addition ring-opening of TCP with alkyl halides This method is favored due to its mild reaction conditions and broad substrate scope
Chemical Reactions Analysis
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bicyclo[1.1.1]pentane ring can undergo substitution reactions, particularly at the bridgehead positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane ring system can mimic the spatial arrangement of other functional groups, allowing it to interact with biological targets in a unique manner .
Comparison with Similar Compounds
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Disubstituted bicyclo[1.1.0]butanes: These compounds are also used in strain-release chemistry and have applications in bioconjugation processes.
1-Halo-3-substituted bicyclo[1.1.1]pentanes: These compounds are synthesized under mild conditions and have broad substrate scope. The uniqueness of this compound lies in its specific functional groups and the resulting properties, such as increased stability and unique molecular interactions.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17) |
InChI Key |
QQEJCSUVDSNSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC |
Origin of Product |
United States |
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